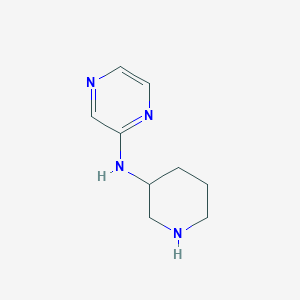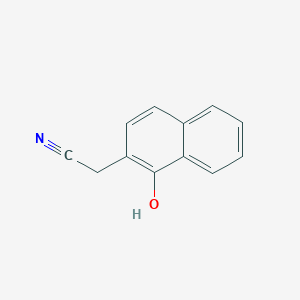
1-Naphthol-2-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthol-2-acetonitrile is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group at the first position and an acetonitrile group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthol-2-acetonitrile can be synthesized through various synthetic routes. One common method involves the condensation of 2-naphthol with acetonitrile in the presence of a catalyst. For instance, the three-component reaction between 2-naphthol, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid yields 1-(acetylamino(aryl)methyl)-2-naphthols . This reaction is typically carried out under acidic conditions and involves the formation of an intermediate quinone methide, which subsequently reacts with acetonitrile.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., ferric chloride, ytterbium triflate) are commonly employed to facilitate the reaction .
化学反応の分析
Types of Reactions: 1-Naphthol-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthylamines .
科学的研究の応用
1-Naphthol-2-acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Naphthol-2-acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .
類似化合物との比較
2-Naphthol: Similar to 1-Naphthol-2-acetonitrile but with the hydroxyl group at the second position.
1-Naphthol: Lacks the acetonitrile group, leading to distinct chemical properties and uses.
1,1’-Bi-2-naphthol: A dimeric form with two naphthol units, used as a chiral ligand in asymmetric synthesis.
特性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-(1-hydroxynaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6,14H,7H2 |
InChIキー |
VCLZSWDXZNYUQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




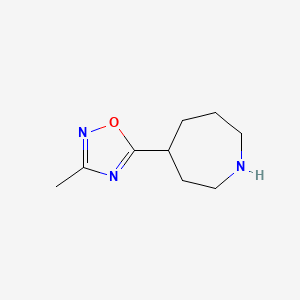

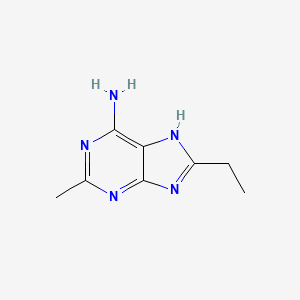
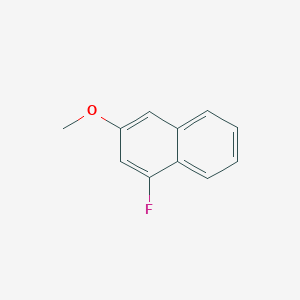
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
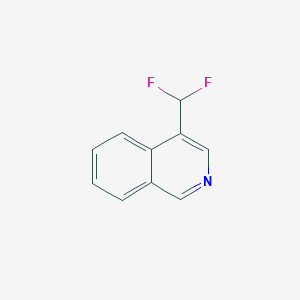

![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)
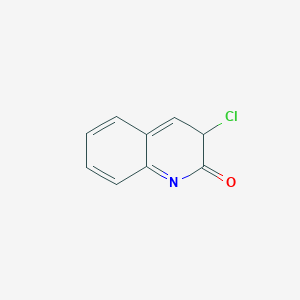
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)
